molecular formula C20H24ClN3O4S2 B2999643 N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216986-82-1

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2999643
CAS No.: 1216986-82-1
M. Wt: 470
InChI Key: BWWBZSNOVXVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-based small molecule characterized by a methylsulfonyl group at the 6-position of the benzothiazole ring, a phenoxyacetamide backbone, and a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The methylsulfonyl group is a strong electron-withdrawing moiety, which may improve target binding affinity compared to other substituents .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-27-15-7-5-4-6-8-15)20-21-17-10-9-16(29(3,25)26)13-18(17)28-20;/h4-10,13H,11-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWBZSNOVXVYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound, characterized by its complex structure, has been investigated for various pharmacological effects, particularly in the realm of neuropharmacology and anti-inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to benzothiazole derivatives. For instance, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride have shown promising results in animal models for seizure disorders.

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant activity using the maximal electroshock seizure (MES) test, several derivatives exhibited effective ED50 values. For example:

CompoundED50 (mg/kg)Protective Index
5b15.420.7
5q18.634.9

These values indicate that these compounds are significantly more effective than standard treatments like phenytoin and carbamazepine, which have ED50 values of 6.9 and 8.1 mg/kg respectively .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can act as COX-2 inhibitors, which are crucial in managing inflammatory responses.

Molecular docking studies suggest that these compounds interact with the active site of COX-2, leading to inhibition of prostaglandin synthesis, which is pivotal in inflammation pathways .

Neurotoxicity Assessment

Assessing neurotoxicity is essential for determining the safety profile of any new therapeutic agent. In studies involving the rotarod test for neurotoxicity, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride demonstrated low neurotoxic effects while maintaining anticonvulsant efficacy .

Summary of Biological Activities

The following table summarizes key findings from various studies on the biological activities associated with this compound:

Activity TypeFindingsReference
AnticonvulsantEffective in MES test with low neurotoxicity
Anti-inflammatoryCOX-2 inhibition observed
NeurotoxicityLow neurotoxic effects noted

Pharmacological Profiles

A detailed pharmacological profile based on structural characteristics shows that modifications in the benzothiazole and phenoxyacetamide moieties can enhance biological activity:

ModificationEffect on Activity
Dimethylamino substitutionIncreased CNS penetration
Methylsulfonyl groupEnhanced anti-inflammatory effect
Phenoxyacetyl groupImproved anticonvulsant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations and inferred properties of analogous benzothiazole-acetamide derivatives:

Compound Name (Source) Substituent on Benzothiazole Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred/Reported)
Target Compound 6-(methylsulfonyl) Not provided Phenoxyacetamide, dimethylaminoethyl Hypothetical: VEGFR-2 inhibition
N-(6-Nitrobenzo[d]thiazol-2-yl) derivative () 6-nitro Not provided Thioacetamide, phenylurea Confirmed: VEGFR-2 inhibition (IC₅₀ = 0.42 µM)
N-(6-Fluorobenzo[d]thiazol-2-yl) derivative () 6-fluoro 484.0 Ethylsulfonyl benzamide Unknown (fluorine may enhance bioavailability)
N-(6-Ethoxybenzo[d]thiazol-2-yl) derivative () 6-ethoxy 484.0 Methylsulfonyl benzamide Unknown (ethoxy group increases lipophilicity)
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl) derivative () 6-trifluoromethyl Not provided Methoxyphenyl acetamide Unknown (CF₃ enhances metabolic stability)

Key Observations

Substituent Effects on Activity: Electron-withdrawing groups (e.g., methylsulfonyl, nitro) improve binding to hydrophobic kinase pockets, as seen in ’s VEGFR-2 inhibitors . The target compound’s methylsulfonyl group may offer similar or superior activity compared to nitro or trifluoromethyl groups.

Backbone Modifications: The phenoxyacetamide moiety in the target compound differs from the thioacetamide linkage in ’s active derivatives. Thioacetamides may facilitate stronger hydrogen bonding with kinase residues, but phenoxy groups could improve metabolic stability .

Pharmacokinetic Properties :

  • Hydrochloride salts (e.g., target compound, ) enhance solubility, critical for oral bioavailability.
  • Substituents like trifluoromethyl () and methylsulfonyl (target compound) may reduce CYP450-mediated metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.